REACTION_CXSMILES
|
[OH-].[K+].[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[F:11][C:12]([F:23])([F:22])[C:13]1[CH:18]=[C:17]([Cl:19])[C:16](Cl)=[C:15]([Cl:21])[CH:14]=1>O.CS(C)=O>[Cl:19][C:17]1[CH:18]=[C:13]([C:12]([F:11])([F:22])[F:23])[CH:14]=[C:15]([Cl:21])[C:16]=1[O:10][C:7]1[CH:8]=[CH:9][C:4]([NH2:3])=[CH:5][CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
54.5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(=C(C(=C1)Cl)Cl)Cl)(F)F
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for a further 2 hours at 120°-130° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
150 ml of a water/dimethylsulfoxide mixture were distilled off in vacuo at 15-20 mm Hg
|
Type
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ADDITION
|
Details
|
2,654,789] were then added to the reaction mixture at about 70°-80° C
|
Type
|
CUSTOM
|
Details
|
The substance was precipitated with water
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized moist from an ethanol/water mixture
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OC2=CC=C(N)C=C2)C(=CC(=C1)C(F)(F)F)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |